1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester
Overview
Description
1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid (BAPTA) is a main metabolic product of BAPTA-AM (BAPTA-tetra acetoxymethyl ester), a neuroprotective agent in cerebral ischemia, in rats . BAPTA is an intercellular Ca2+ chelator .
Molecular Structure Analysis
The molecular structure of BAPTA is complex. It has an empirical formula of C22H24N2O10 . The molecular weight is 476.43 . The SMILES string representation of the molecule isOC(=O)CN(CC(O)=O)c1ccccc1OCCOc2ccccc2N(CC(O)=O)CC(O)=O
. Physical and Chemical Properties Analysis
BAPTA is a powder at room temperature . It is soluble in water, forming a clear, faintly yellow solution . It has a fluorescence emission of 363 nm in H2O when excited at 254 nm, and 363 nm (with calcium) when excited at 274 nm .Scientific Research Applications
Application in Red Blood Cell Research
1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester (hereafter referred to as BAPTA/AM) has been used in the study of red blood cells. Murphy et al. (1986) demonstrated its application for measuring cytosolic free calcium levels in human red blood cells using nuclear magnetic resonance. This research highlighted BAPTA/AM's utility in understanding calcium dynamics within cells (Murphy et al., 1986).
Chelation Selectivity and Structural Effects
BAPTA/AM's role in chelation selectivity and its structural effects have been a subject of research. Kimura et al. (1994) investigated the chelation behavior of BAPTA derivatives with alkaline earth metal ions, contributing to our understanding of the molecule's structural influence on its chelation properties (Kimura et al., 1994).
Intracellular Calcium Measurements
The compound has been instrumental in intracellular calcium measurements. Smith et al. (1983) used BAPTA/AM for determining free calcium concentration within cells, demonstrating its effectiveness in monitoring intracellular calcium dynamics (Smith et al., 1983).
Protein Phosphorylation Studies
BAPTA/AM has been applied in studies exploring protein phosphorylation. Brown and Chew (1989) used it to investigate the role of intracellular calcium in acid secretory activity and protein phosphorylation in parietal cells, providing insights into cellular signaling pathways (Brown & Chew, 1989).
Effects on Chromosomal Segregation in Mouse Oocytes
Vendrell et al. (1999) explored the effects of intracellular Ca2+ chelation using BAPTA/AM on chromosomal distribution and segregation in mouse oocytes. This study highlights the compound's utility in reproductive biology and cellular division studies (Vendrell et al., 1999).
Neuroprotective Agent Studies
Feng and Wenying (2010) conducted research to determine BAPTA in rat plasma, urine, and feces, contributing to the understanding of its metabolic pathways and potential as a neuroprotective agent (Feng & Wenying, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
BAPTA-AM has been used in a kidney-targeted and reactive oxygen species (ROS)-responsive drug delivery system to rescue renal cell damage via rapidly scavenging of intracellularly overloaded Ca2+ . This suggests potential future applications in the treatment of conditions related to calcium homeostasis and ROS generation.
Properties
IUPAC Name |
2-[2-[2-[2-[[2-(acetyloxymethoxy)-2-oxoethyl]-(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O12/c1-17(28)38-16-39-25(35)15-27(14-24(33)34)19-7-3-5-9-21(19)37-11-10-36-20-8-4-2-6-18(20)26(12-22(29)30)13-23(31)32/h2-9H,10-16H2,1H3,(H,29,30)(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOUCRHWAYJCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161192 | |
Record name | 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139890-68-9 | |
Record name | 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139890689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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